

Alpidem-d14: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Alpidem-d14

Cat. No.: B564242

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This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination for **Alpidem-d14**. **Alpidem-d14** is the deuterated form of Alpidem, an anxiolytic agent that acts as a positive allosteric modulator of the GABA-A receptor. This guide details the analytical methodologies used to ensure the quality, identity, and purity of this isotopically labeled compound, crucial for its use as an internal standard in pharmacokinetic and metabolic studies.

Certificate of Analysis: Alpidem-d14

A Certificate of Analysis (CoA) for a deuterated standard like **Alpidem-d14** is a critical document that provides quantitative data on its identity, purity, and isotopic enrichment. Below is a representative CoA, summarizing the key analytical parameters.

Table 1: Representative Certificate of Analysis for **Alpidem-d14**

Parameter	Specification	Result	Method
Identity	Conforms to structure	Conforms	¹ H-NMR, ¹³ C-NMR, MS
Chemical Purity (UPLC)	≥ 98.0%	99.5%	UPLC-UV
Isotopic Purity	≥ 98 atom % D	99.2 atom % D	Mass Spectrometry
Molecular Formula	C ₂₁ H ₉ D ₁₄ Cl ₂ N ₃ O	C ₂₁ H ₉ D ₁₄ Cl ₂ N ₃ O	-
Molecular Weight	418.42 g/mol	418.42 g/mol	-
Appearance	White to off-white solid	Conforms	Visual Inspection
Solubility	Soluble in DMSO, Methanol	Conforms	Visual Inspection
CAS Number	1189962-23-9	1189962-23-9	-

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of **Alpidem-d14**'s purity and identity. The following sections describe the key experimental protocols typically employed.

Chemical Purity Determination by UPLC-UV

Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector is a high-resolution technique used to determine the chemical purity of a substance by separating it from any non-isotopically labeled impurities.

Table 2: UPLC Method Parameters for **Alpidem-d14** Purity Analysis

Parameter	Condition
Instrument	Waters ACQUITY UPLC System with PDA Detector or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate
Flow Rate	0.5 mL/min
Column Temperature	40 °C
Injection Volume	1 μ L
Detection	UV at 254 nm
Sample Preparation	1 mg/mL solution in Methanol

Identity Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for confirming the chemical structure and molecular weight of **Alpidem-d14**.

- ^1H -NMR (Proton NMR):** This technique confirms the structure by analyzing the chemical environment of the hydrogen atoms. In **Alpidem-d14**, the absence of signals at positions where deuterium has been incorporated, compared to the spectrum of unlabeled Alpidem, confirms the isotopic labeling.
- Mass Spectrometry (MS):** High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition. The observed mass should correspond to the calculated mass of the deuterated compound ($\text{C}_{21}\text{H}_9\text{D}_{14}\text{Cl}_2\text{N}_3\text{O}$).

Isotopic Purity Assessment by Mass Spectrometry

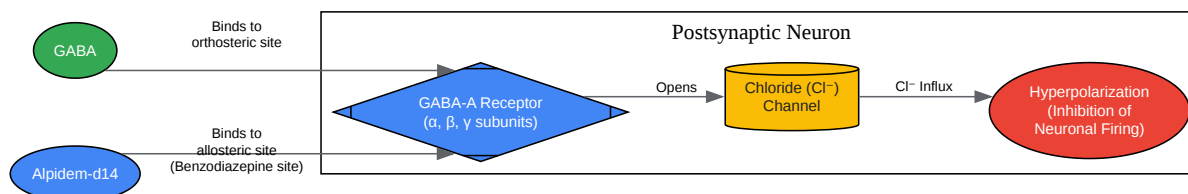
The isotopic purity, or the percentage of deuterium incorporation, is a critical parameter for a deuterated standard. It is determined by analyzing the isotopic distribution of the molecular ion in the mass spectrum.

Methodology:

- **Sample Infusion:** A dilute solution of **Alpidem-d14** is directly infused into a high-resolution mass spectrometer.
- **Data Acquisition:** The mass spectrum is acquired in the region of the molecular ion.
- **Isotopic Distribution Analysis:** The relative intensities of the ion corresponding to **Alpidem-d14** and any ions corresponding to incompletely deuterated species are measured.
- **Calculation:** The isotopic purity is calculated as the percentage of the desired deuterated species relative to all isotopic variants of the molecule.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the mechanism of action and analytical workflows provide a clearer understanding of the scientific context and processes.

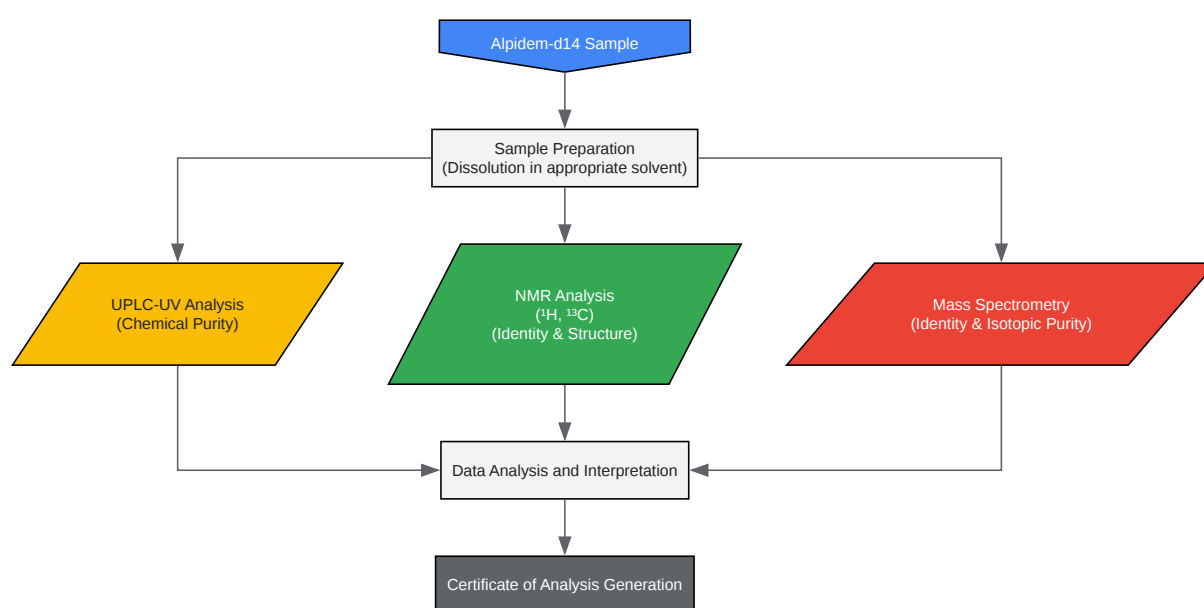


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Alpidem's positive allosteric modulation of the GABA-A receptor.

The diagram above illustrates the mechanism of action of Alpidem. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, binds to the

GABA-A receptor, causing its associated chloride channel to open.[1][2] The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential.[1][2] Alpidem, as a positive allosteric modulator, binds to a different site on the receptor (the benzodiazepine site) and enhances the effect of GABA, leading to increased chloride influx and a stronger inhibitory signal.[1][2]



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